5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
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Overview
Description
“5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable aldehyde.
Introduction of the furan ring: This step may involve a coupling reaction with a furan derivative.
Addition of the hydroxyethyl group: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imino group, potentially converting it to an amine.
Substitution: The furan ring and the chromeno[2,3-d]pyrimidine core can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield 2-furyl-3-formyl-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme inhibitors: Some chromeno[2,3-d]pyrimidine derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Medicine
Drug development: Due to its complex structure, the compound may exhibit pharmacological properties, making it a candidate for drug development.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Furan-containing compounds: Compounds with a furan ring often have unique chemical properties and biological activities.
Uniqueness
The uniqueness of “5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C17H15N3O4/c18-16-15-14(12-2-1-7-23-12)11-4-3-10(22)8-13(11)24-17(15)19-9-20(16)5-6-21/h1-4,7-9,14,18,21-22H,5-6H2 |
InChI Key |
ACLOIWVOEPXTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=N)N(C=N4)CCO |
Origin of Product |
United States |
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